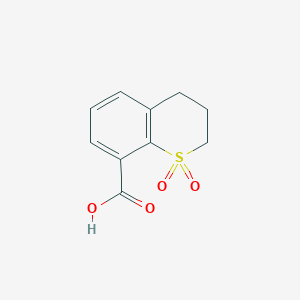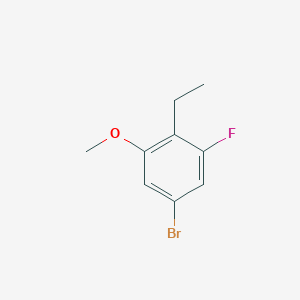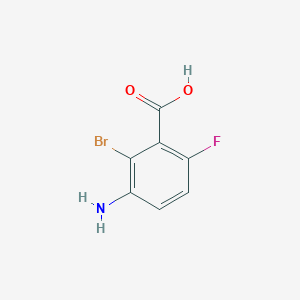![molecular formula C15H14ClNO4S B7628575 N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been of increasing interest in scientific research. This compound is commonly referred to as "compound X" for the purposes of Compound X has been studied for its potential applications in the field of medicine, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of compound X involves its ability to inhibit certain enzymes and proteins that are involved in the development and progression of certain diseases. Specifically, compound X has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and spread of cancer cells. Additionally, compound X has been shown to inhibit the activity of certain cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been studied extensively in laboratory experiments. Research has shown that compound X has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the advantages of using compound X in laboratory experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects. However, one of the limitations of using compound X in laboratory experiments is that it may have toxic effects on certain cells and tissues.
未来方向
There are several future directions for research on compound X. One direction is to further study its potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, research could focus on developing new synthesis methods for compound X that are more efficient and cost-effective. Further research could also focus on understanding the toxic effects of compound X on certain cells and tissues, and developing strategies to minimize these effects.
In conclusion, N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, or compound X, is a chemical compound that has been of increasing interest in scientific research. Its potential applications in the field of medicine have been extensively studied, particularly in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Compound X has been found to have the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases. While there are advantages to using compound X in laboratory experiments, there are also limitations and future research should focus on developing new synthesis methods and understanding its toxic effects.
合成方法
The synthesis of compound X involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form compound X. The synthesis of compound X has been well-documented in scientific literature and has been found to be a reliable method for producing the compound.
科学研究应用
Compound X has been studied extensively for its potential applications in the field of medicine. Specifically, it has been studied for its potential use as a therapeutic agent in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Research has shown that compound X has the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-3-1-2-11(8-12)10-17-22(18,19)13-4-5-14-15(9-13)21-7-6-20-14/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUXAYMTWTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
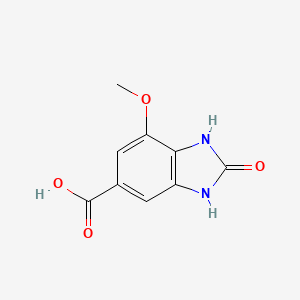
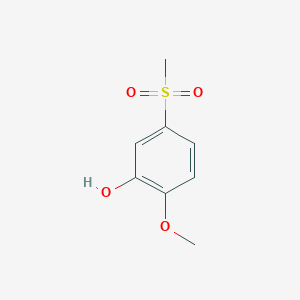
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

